molecular formula C18H20N2O3S B2467490 N-(2-(methylthio)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide CAS No. 2034272-91-6

N-(2-(methylthio)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Cat. No.: B2467490
CAS No.: 2034272-91-6
M. Wt: 344.43
InChI Key: ZKGLJTGOWRYOFZ-UHFFFAOYSA-N
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Description

N-(2-(methylthio)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a complex organic compound that features a nicotinamide core substituted with a methylthio group on the phenyl ring and a tetrahydrofuran-2-ylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(methylthio)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide typically involves multiple steps:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under dehydrating conditions.

    Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the phenyl ring is replaced by a methylthio group.

    Attachment of the Tetrahydrofuran-2-ylmethoxy Group: This step involves the reaction of a tetrahydrofuran derivative with the nicotinamide core, typically through an etherification reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(methylthio)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group on the nicotinamide core can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chloromethyl methyl ether.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives of the nicotinamide core.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-(methylthio)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system .

Comparison with Similar Compounds

Similar Compounds

    N-(2-(methylthio)phenyl)-6-methoxynicotinamide: Similar structure but lacks the tetrahydrofuran-2-yl group.

    N-(2-(methylthio)phenyl)-6-(tetrahydrofuran-2-yl)nicotinamide: Similar structure but lacks the methoxy group.

Uniqueness

N-(2-(methylthio)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is unique due to the presence of both the methylthio and tetrahydrofuran-2-ylmethoxy groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-24-16-7-3-2-6-15(16)20-18(21)13-8-9-17(19-11-13)23-12-14-5-4-10-22-14/h2-3,6-9,11,14H,4-5,10,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGLJTGOWRYOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)OCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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